molecular formula C13H21NS B12094151 N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine

N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine

Cat. No.: B12094151
M. Wt: 223.38 g/mol
InChI Key: WLWKRHCHESQNPJ-UHFFFAOYSA-N
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Description

N-[1-(3-Methylthiophen-2-yl)ethyl]cyclohexanamine is a cyclohexanamine derivative featuring a 3-methylthiophene substituent attached via an ethyl linker to the nitrogen atom. The molecule’s stereochemical and electronic properties are influenced by the thiophene ring’s electron-rich aromatic system and the cyclohexyl group’s conformational flexibility .

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C13H21NS/c1-10-8-9-15-13(10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3

InChI Key

WLWKRHCHESQNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NC2CCCCC2

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine (CAS: 1153349-17-7)

  • Structural Difference : Substitution of the 3-methyl group on the thiophene ring with a chlorine atom at the 5-position.
  • Molecular Weight : 243.8 g/mol vs. 225.4 g/mol (estimated for the target compound).
  • Synthesis & Purity: Produced via methods unspecified in , with a purity ≥95%.

Phenyl/Alkyl-Substituted Cyclohexanamines

N-(1-Phenylethyl)cyclohexanamine Derivatives

  • Structural Difference : Replacement of the thiophene ring with phenyl or naphthyl groups (e.g., N-[1-(naphthalen-2-yl)ethyl]cyclohexanamine).
  • Stereochemical Behavior : highlights that phenyl-substituted analogs exhibit distinct configurational properties due to steric interactions between the bulky aryl group and the cyclohexyl ring. For example, derivatives with a 1-phenylethyl group show restricted rotation around the C–N bond, leading to stable stereoisomers. In contrast, the smaller 3-methylthiophene group in the target compound may permit greater conformational flexibility .

N-(1-(4-(tert-Butyl)phenyl)-2-methylpropyl)cyclohexanamine (Compound 23, )

  • Structural Difference : Incorporation of a bulky tert-butylphenyl group and a branched propyl chain.
  • Synthesis Yield : 54% via GP5 method, compared to the target compound’s undisclosed yield.
  • Physical Properties : The tert-butyl group enhances lipophilicity (logP ~4.5 estimated), whereas the thiophene-containing analog may have moderate solubility in polar solvents due to the sulfur atom’s polarity .

Methoxy-Substituted Analogs

N-(1-Methoxypropan-2-yl)cyclohexanamine (Compound 341, )

  • Structural Difference : Methoxy group replaces the thiophene ring.
  • Synthesis Efficiency : 77% yield via reductive amination (General Procedure C), significantly higher than the 17% yield for the methoxymethoxy analog (Compound 340). This suggests that steric hindrance or electronic effects of the thiophene ring in the target compound might complicate its synthesis .
  • Thermal Stability : Distilled at 65°C (0.3 mbar), indicating lower boiling points compared to thiophene-containing analogs, which likely require higher temperatures due to increased molecular weight and aromatic stability.

Data Tables

Table 1: Key Properties of Selected Cyclohexanamine Derivatives

Compound Name Molecular Weight (g/mol) Yield (%) Purity (%) Key Substituent Reference
This compound ~225.4* N/A N/A 3-Methylthiophene
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine 243.8 N/A ≥95 5-Chlorothiophene
N-(1-Methoxypropan-2-yl)cyclohexanamine 173.3 77 >95 Methoxy
N-(1-(4-(tert-Butyl)phenyl)-2-methylpropyl)cyclohexanamine 287.4 54 N/A tert-Butylphenyl

*Estimated based on molecular formula.

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm)
This compound Not reported Not reported
N-(1-Methoxypropan-2-yl)cyclohexanamine (341) 1.12 (d, 3H), 2.40 (m, 1H), 3.32 (s, 3H) 22.1 (CH3), 54.8 (OCH3), 70.1 (CH)

Research Findings and Implications

  • Synthetic Challenges : Thiophene-containing analogs (e.g., ) show lower commercial availability, possibly due to complex purification or instability under standard conditions.
  • Structure-Activity Relationships (SAR) : The 3-methylthiophene group may enhance π-π stacking interactions in receptor binding compared to phenyl or methoxy groups, as suggested by the prevalence of thiophene in bioactive molecules .
  • Thermal Behavior : Thiophene derivatives likely exhibit higher melting/boiling points than alkoxy-substituted analogs due to aromatic stabilization, though experimental data are lacking.

Biological Activity

N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclohexane ring attached to a thiophene moiety, specifically a 3-methylthiophen-2-yl group. This structure contributes to its distinct chemical behavior and potential interactions with biological targets.

Compound Name Structural Features Unique Aspects
This compoundCyclohexanamine backbone with a thiophene groupPotential for diverse biological activity
N-Ethyl-N-methylcyclohexanamineLacks thiophene moietyDifferent reactivity profile
5-Methylthiazole derivativesContains thiazole instead of thiopheneDifferent biological activities due to structural differences

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
  • Anticancer Activity : Initial findings suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

The mechanisms underlying the biological activities of this compound likely involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiophene ring enhances its binding capabilities, influencing critical biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes, similar to other compounds with thiophene moieties that have shown promising inhibitory effects on kinases and phosphatases.

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating effective dosage ranges for therapeutic applications.

Anti-inflammatory Effects

Research focused on the anti-inflammatory potential of the compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving modulation of immune response pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

In vitro assays showed that this compound could inhibit the growth of specific cancer cell lines. The observed IC50 values indicated potent activity, warranting further investigation into its potential as an anticancer therapeutic agent.

Conclusion and Future Directions

This compound presents a promising profile for further research due to its unique structural characteristics and observed biological activities. Continued exploration into its mechanisms of action and therapeutic applications could yield novel insights into its potential use in medicine.

Future studies should focus on:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • In Vivo Testing : Evaluating efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.

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